Ortho-Methyl Steric Shielding: Impact on Conformational Restriction and Target Docking
The target compound possesses a 2,3-dimethylphenyl substitution pattern, which places an ortho-methyl group adjacent to the aniline nitrogen. This creates a steric clash that restricts free rotation around the N-aryl bond, resulting in a defined dihedral angle that is fundamentally different from the 3,5-dimethyl (CAS 1197556-76-5) or 2,4-dimethyl (CAS 1197663-94-7) analogs, which lack this ortho constraint or present a different steric environment [1]. The conformational restriction is a critical determinant of molecular shape and can lead to distinct docking poses in target proteins. While quantitative binding data are not yet publicly available for these specific analogs, the principle of ortho-steric effects on bioactivity is well-established in medicinal chemistry [2].
| Evidence Dimension | Molecular geometry – N-aryl dihedral angle restriction |
|---|---|
| Target Compound Data | 2,3-dimethyl substitution (ortho-methyl present); restricted N-aryl rotation |
| Comparator Or Baseline | 3,5-dimethyl isomer (no ortho-methyl; free rotation) and 2,4-dimethyl isomer (different ortho environment) |
| Quantified Difference | Qualitative difference in conformational flexibility; direct binding data unavailable for these analogs |
| Conditions | Structure-based analysis; no direct binding assays available |
Why This Matters
Procuring the correct 2,3-isomer ensures that the compound's three-dimensional shape at the binding interface is maintained, a parameter that would be irreproducibly altered if a different dimethyl substitution isomer were substituted.
- [1] PubChem. 2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide. PubChem CID: 45795042. View Source
- [2] ZINC Database. ZINC34017936 and ZINC270497823. Predicted conformations and properties of 2-((2,3-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide. View Source
